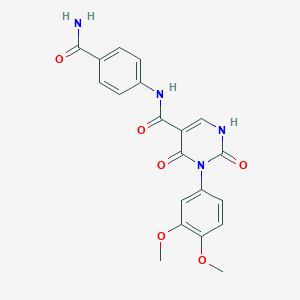
tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2094920-12-2 . It has a molecular weight of 316.4 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N4O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9,18H2,1-3H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 316.4 . More specific physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the search results.Scientific Research Applications
Anticancer Properties
The compound’s benzodiazole and piperidine moieties suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
Kinase Inhibition
Given its structural resemblance to kinase inhibitors, tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate has been investigated as a potential kinase inhibitor. It may selectively target specific kinases involved in cellular signaling pathways, making it relevant for drug discovery and personalized medicine .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Researchers are exploring its potential as a novel antimicrobial agent .
Neurological Disorders
The benzodiazole and imidazole components suggest possible interactions with neurotransmitter receptors. Investigations into its effects on neuronal function, neuroprotection, and neuroinflammation are ongoing. It may hold promise for conditions like Alzheimer’s disease or epilepsy .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Researchers have studied tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate as a potential anti-inflammatory agent. Its impact on cytokine production, NF-κB signaling, and immune responses warrants further exploration .
Chemical Biology Probes
The compound’s unique structure makes it an attractive candidate for chemical biology studies. Researchers use it as a probe to investigate cellular processes, protein interactions, and enzyme activities. Its versatility allows for diverse applications in understanding biological systems .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(6-amino-1H-benzimidazol-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9,18H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNXYYYWFQSZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate | |
CAS RN |
2094920-12-2 |
Source


|
| Record name | tert-butyl 4-(5-amino-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535954.png)
![3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535955.png)



![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)
